N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic acetamide derivative featuring a benzothiazol-3-one core linked to a 3,4-dimethoxyphenethyl group via an acetamide bridge. The benzothiazol-3-one moiety is known for its bioactivity in antimicrobial and enzyme inhibition contexts, while the 3,4-dimethoxyphenethyl substituent may enhance solubility and receptor binding through hydrogen bonding and π-interactions .
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4S/c1-24-15-8-7-13(11-16(15)25-2)9-10-20-18(22)12-21-19(23)14-5-3-4-6-17(14)26-21/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
InChI Key |
SIAICHKKASMLGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3S2)OC |
Origin of Product |
United States |
Preparation Methods
Benzothiazolone Core Formation
The benzothiazolone scaffold is typically synthesized via cyclization of o-aminothiophenol derivatives. In one approach, o-aminothiophenol reacts with chloroacetyl chloride under acidic conditions to form 3-oxo-1,2-benzothiazol-2(3H)-yl acetic acid. This intermediate is critical for subsequent functionalization. Alternative methods employ thiourea derivatives cyclized with α-haloketones, yielding substituted benzothiazolones with >80% efficiency.
Key Reaction Conditions :
3,4-Dimethoxyphenethyl Side Chain Coupling
The final step involves alkylation or amidation to attach the 3,4-dimethoxyphenethyl group. 2-(3,4-Dimethoxyphenyl)ethylamine is coupled to the acetamide intermediate using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
Patent-Based Method (CN103664681A) :
-
React 3,4-dimethoxy-1-glycyl benzene hydrobromate (0.5 g) with 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid (0.41 g) in DCM.
-
Add EDCI·HCl (0.38 g) and DMAP (0.55 g) at 0°C.
-
Stir for 24 hours at room temperature.
-
Recrystallize with dichloromethane/ethyl acetate to achieve 76% yield.
Comparative Analysis of Synthetic Strategies
Critical Observations :
-
EDCI-mediated coupling offers superior regioselectivity for amide bond formation compared to palladium-catalyzed methods.
-
Direct alkylation with K₂CO₃ in DMF is cost-effective but requires rigorous purification to remove residual solvents.
Reaction Optimization and Challenges
Solvent and Temperature Effects
-
Dichloromethane (DCM) : Optimal for EDCI coupling due to low nucleophilicity, preventing side reactions.
-
Dimethylformamide (DMF) : Enhances solubility of polar intermediates but complicates purification.
-
Temperature : Reactions performed at 0°C to room temperature minimize decomposition of acid-sensitive groups.
Byproduct Mitigation
-
Unreacted chloroacetyl chloride : Quenched with aqueous NaHCO₃ during workup.
-
Dimethylaminopyridine (DMAP) : Catalyzes acyl transfer, reducing ester byproduct formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding derivatives with modified pharmacophores:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6–8 hrs | HCl, H₂O | 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid + N-[2-(3,4-dimethoxyphenyl)ethyl]amine |
| Basic hydrolysis | 1M NaOH, 80°C, 4–5 hrs | NaOH, H₂O | Sodium 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetate + free amine |
This reaction is critical for prodrug activation or metabolite formation in biological systems.
Electrophilic Aromatic Substitution (EAS) on the Benzothiazole Ring
The electron-rich benzothiazole ring undergoes regioselective EAS at the 5-position due to electron-donating effects from the adjacent carbonyl group:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hrs | 5 | 5-Nitro-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivative |
| Sulfonation | H₂SO₄/SO₃, 50°C, 3 hrs | 5 | 5-Sulfo-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivative |
These modifications enhance solubility and facilitate further functionalization.
Coordination Chemistry with Metal Ions
The compound acts as a bidentate ligand, coordinating via the benzothiazole nitrogen and acetamide oxygen:
| Metal Ion | Binding Sites | Complex Geometry | Applications |
|---|---|---|---|
| Cu²⁺ | N (benzothiazole), O (acetamide) | Octahedral | Catalytic oxidation studies |
| Fe³⁺ | N (benzothiazole), O (acetamide) | Tetrahedral | Material science applications |
Stability constants (log K) for these complexes range from 8.2–10.5, indicating strong metal-ligand interactions.
Cyclocondensation with Electrophilic Dienophiles
The benzothiazole ring participates in cycloaddition reactions with reagents like dimethyl acetylenedicarboxylate (DMAD), forming fused heterocycles:
Example Reaction
textN-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide + DMAD → Methyl 4-oxo-3-aryl-2H-thiazine-6-carboxylate derivative
This reaction proceeds via a Michael addition-cyclization mechanism under refluxing acetic acid .
Functionalization of the Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl substituent undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH), yielding catechol derivatives. These products exhibit enhanced antioxidant activity.
Comparative Reactivity Table
| Functional Group | Reactivity | Key Transformations |
|---|---|---|
| Acetamide | Hydrolysis, coordination | Prodrug activation, metal complexes |
| Benzothiazole | EAS, cycloaddition | Nitration, sulfonation, heterocycle formation |
| Dimethoxyphenyl | Demethylation, hydroxylation | Catechol derivatives |
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond.
-
EAS : Directed by the electron-donating 3-oxo group, favoring substitution at the 5-position.
-
Cyclocondensation : Initiated by deprotonation of the benzothiazole nitrogen, enhancing nucleophilicity for DMAD attack .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide exhibits significant anticancer activity. For instance, compounds with similar structural motifs have demonstrated effectiveness against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These findings suggest that the compound may inhibit tumor growth by inducing apoptosis or inhibiting cell proliferation pathways .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial studies. Preliminary investigations suggest that it possesses activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at around 256 µg/mL .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against a panel of cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, derivatives of similar structures were tested against clinical isolates of Staphylococcus aureus. The results demonstrated a notable reduction in bacterial viability, suggesting potential for development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity . The dimethoxyphenyl group contributes to the compound’s overall stability and reactivity, enhancing its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
Substituent Variations on the Acetamide Nitrogen
- 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide (): The 2-ethylphenyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce water solubility.
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide () : The 4-hydroxyphenyl substituent enables hydrogen bonding and π-stacking in the crystal lattice, which could translate to stronger intermolecular interactions in biological systems. The trioxo modification further polarizes the benzothiazole ring .
Benzothiazole Core Modifications
Comparative Data Table
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a dimethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 426.51 g/mol . The structural representation is crucial for understanding its interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, related compounds have been evaluated for their efficacy against various bacterial and fungal strains. In a study involving benzothiazole derivatives, compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against several pathogens . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial activity.
2. Neuroprotective Effects
Benzothiazole derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) and preventing amyloid-beta aggregation, which are critical in Alzheimer's disease pathology . Compounds similar to this compound may possess similar neuroprotective properties due to their structural features.
3. Antioxidant Activity
The antioxidant potential of benzothiazole compounds has been explored through various assays. In vitro studies have demonstrated that certain derivatives can scavenge free radicals effectively . Although specific antioxidant data for the compound is not available, its chemical structure suggests it could exhibit similar properties.
Study 1: Antimicrobial Evaluation
In an investigation involving a series of benzothiazole derivatives, several compounds were synthesized and tested against common pathogens. The study found that some derivatives had potent antibacterial and antifungal activities, with MIC values comparable to established antibiotics . This suggests that this compound could be a candidate for further antimicrobial studies.
Study 2: Neuroprotective Potential
Another study focused on the neuroprotective effects of benzothiazole-isothiourea derivatives showed significant inhibition of AChE activity and reduced oxidative stress markers in neuronal cell lines . Given the structural similarities to the compound under discussion, it is plausible that this compound may also exhibit neuroprotective effects.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, and how is purity validated?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid derivatives. A key intermediate, 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, is prepared by cyclization of substituted thioamide precursors under acidic conditions . The final step involves coupling the intermediate with 3,4-dimethoxyphenethylamine using carbodiimide-based coupling agents. Purity is validated via thin-layer chromatography (TLC) with silica gel plates (e.g., chloroform:methanol 9:1), and structural confirmation is achieved using , , and FT-IR spectroscopy. Melting point analysis ensures crystallinity .
Q. What structural features of this compound influence its biological activity?
- Methodological Answer : The benzisothiazolone core and 3,4-dimethoxyphenethyl group are critical. X-ray crystallography reveals that the benzisothiazolone ring adopts a planar conformation, enabling π-π stacking interactions with biological targets. The dimethoxy groups enhance lipophilicity, improving membrane permeability. Hydrogen bonding via the acetamide NH and carbonyl oxygen further stabilizes target binding .
Q. How is the compound characterized crystallographically, and what intermolecular interactions stabilize its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 230 K shows orthorhombic symmetry (space group ) with unit cell parameters . The crystal packing is stabilized by N–H···O hydrogen bonds between the acetamide NH and benzisothiazolone carbonyl oxygen, as well as O–H···O interactions from solvent residues. Parallel-displaced π-stacking (centroid distances: 3.93 Å) between aromatic rings further contributes to stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimicrobial efficacy?
- Methodological Answer : SAR studies involve modifying substituents on the phenethyl and benzisothiazolone moieties. For example:
- Replacing 3,4-dimethoxy groups with halogen atoms (e.g., Cl, Br) increases electrophilicity, enhancing antibacterial activity against Staphylococcus aureus (MIC: 2–4 µg/mL) .
- Introducing bulkier substituents on the acetamide nitrogen reduces solubility but improves binding to fungal CYP51 enzymes (e.g., IC: 0.8 µM for Candida albicans) .
- Activity is quantified via broth microdilution assays, with data analyzed using molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. What computational strategies are employed to predict pharmacokinetic properties and metabolic stability?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and predict frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV), indicating moderate reactivity. ADMET predictors (e.g., SwissADME) estimate a logP of 2.8, suggesting good blood-brain barrier penetration. Cytochrome P450 metabolism is modeled using Schrödinger’s QikProp, identifying potential oxidation sites on the dimethoxyphenyl group .
Q. How can contradictions in biological data (e.g., varying IC values across assays) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding, pH). Mitigation strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
